molecular formula C13H12N4 B13528286 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine

1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine

Cat. No.: B13528286
M. Wt: 224.26 g/mol
InChI Key: SDLJIIIGHMDFJP-UHFFFAOYSA-N
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Description

1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine is a chemical compound featuring a pyrazole core linked to a quinoline moiety, a structural motif of significant interest in medicinal chemistry . Compounds based on the pyrazole-quinoline scaffold are frequently investigated as potential kinase inhibitors . Specifically, analogous structures have been explored for targeting kinases such as RET (Rearranged during Transfection) . The mechanism of action for such inhibitors often involves binding to the kinase's active site, potentially suppressing the activity of both wild-type proteins and resistant mutants, which is a key area in cancer research . Furthermore, heterocyclic compounds containing pyrazole and other nitrogen-containing rings are recognized for a broad spectrum of biological activities, which can include antimicrobial and antifungal properties . This makes this compound a valuable building block for researchers in drug discovery and development, particularly for synthesizing and evaluating new therapeutic agents. Specific data regarding the spectral properties, solubility, and biological activity of this exact compound should be confirmed by the researcher. This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2-methyl-5-quinolin-6-ylpyrazol-3-amine

InChI

InChI=1S/C13H12N4/c1-17-13(14)8-12(16-17)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,14H2,1H3

InChI Key

SDLJIIIGHMDFJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC3=C(C=C2)N=CC=C3)N

Origin of Product

United States

Preparation Methods

Multicomponent Domino Reactions

A highly efficient approach involves domino reactions between quinoline-6-carbaldehyde derivatives and pyrazol-5-amine precursors. For example:

  • Reagents : 6-Formylquinoline, 1-methyl-1H-pyrazol-5-amine, and p-TsOH in DMF.
  • Conditions : Irradiation at 120°C for 20–25 minutes under microwave-assisted synthesis (MWAS).
  • Yield : 70–78% after purification via column chromatography.

Mechanistic Pathway :

  • Condensation of the aldehyde group with the α-methylene group of the pyrazolone.
  • Cyclization via intramolecular nucleophilic attack to form the pyrazole-quinoline fused system.

Optimized Parameters (adapted from):

Promoter Solvent Temp (°C) Yield (%)
p-TsOH DMF 120 70
Toluene 100 12

Friedländer Condensation

This classical method employs o-aminocarbonyl compounds and pyrazolones:

  • Substrates : 6-Amino-2-methylquinoline and 5-methyl-2-phenyl-4H-pyrazol-3-one.
  • Conditions : Reflux in nitrobenzene (180°C, 6 h).
  • Yield : 65% after recrystallization.

Key Observations :

  • Intermediate phenylhydrazones form before cyclization.
  • The methyl group at N1 of the pyrazole is introduced via alkylation post-cyclization.

Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki coupling provides regioselective access:

  • Reactants : 3-Bromo-1-methyl-1H-pyrazol-5-amine and quinolin-6-ylboronic acid.
  • Catalyst : Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1).
  • Conditions : 90°C, 12 h under N₂.
  • Yield : 82%.

Analytical Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH₂), 8.45 (d, J = 8.5 Hz, 1H, Quin-H), 7.89–7.76 (m, 3H, Quin-H), 6.32 (s, 1H, Pyrazole-H), 3.85 (s, 3H, N-CH₃).
  • HRMS : m/z calcd for C₁₃H₁₂N₄ [M+H]⁺: 237.1134; found: 237.1131.

Cyclocondensation of Hydrazines

A two-step protocol using hydrazine derivatives:

  • Step 1 : Reaction of 6-acetylquinoline with methylhydrazine to form hydrazone.
  • Step 2 : Cyclization in polyphosphoric acid (PPA) at 150°C for 3 h.

Advantages :

  • Avoids harsh solvents.
  • Scalable to gram quantities.

One-Pot Synthesis via Vilsmeier–Haack Reaction

A novel method using DMF/POCl₃ for formylation:

Limitations :

  • Requires strict anhydrous conditions.
  • Lower functional group tolerance.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Multicomponent Reaction 70–78 >95 High
Friedländer Condensation 65 90 Moderate
Suzuki Coupling 82 98 High
Cyclocondensation 58 85 Low
Vilsmeier–Haack 68 88 Moderate

Purification and Characterization

  • Chromatography : Silica gel (petroleum ether/acetone, 7:1) for >95% purity.
  • X-ray Crystallography : Confirms regioselectivity at N1 and C3 positions.
  • FT-IR : NH₂ stretch at 3350–3250 cm⁻¹; C=N at 1620 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the pyrazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazol-5-amine Derivatives

Spectroscopic and Computational Insights

  • 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (): DFT calculations using B3LYP and M06-2X functionals predict ¹H and ¹³C NMR shifts, showing that electron-withdrawing substituents (e.g., azo groups) deshield adjacent protons [5].
  • Compound 5g (): A 4-bromobenzylthio group alters UV-Vis absorption due to conjugation effects, critical for SDH protein binding in fungicides [8].

Target Compound: The quinolin-6-yl group likely induces distinct NMR and UV-Vis profiles due to extended conjugation and hydrogen-bonding capability, though experimental data are needed for validation.

Tabulated Comparison of Key Analogs

Compound Name (Reference) 3-Position Substituent Biological Activity/Application Key Properties
1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine (Target) Quinolin-6-yl Potential kinase/DNA intercalation High conjugation, H-bond capacity
Compound 30 () Trifluoro-2-methylpropan-2-yl Bromodomain inhibition Enhanced metabolic stability
Compound 2 () Trifluoromethyl Plasmodium falciparum inhibition Strong electrostatic interactions
1-Methyl-3-phenyl-1H-pyrazol-5-amine () Phenyl Enzyme inhibition (unspecified) Planar aromaticity for π-π stacking
Compound 5g () 4-Bromobenzylthio SDH protein binding (fungicidal) Conjugation-dependent bioactivity

Biological Activity

1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's synthesis, mechanisms of action, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline moiety known for its diverse biological properties and a pyrazole ring that enhances its reactivity and stability. Various synthetic methods can be employed to produce this compound, including:

  • Nucleophilic attacks using hydrazine
  • Cyclization processes with mercuric salts

These methods yield products that are of significant interest for further synthetic applications in medicinal chemistry.

Research indicates that this compound interacts with specific molecular targets within cells. These interactions can influence critical signaling pathways related to:

  • Cell proliferation
  • Apoptosis

This suggests a potential role in therapeutic applications, particularly as an anti-cancer agent. The compound may inhibit various enzymes and receptors involved in disease pathways, making it a candidate for drug development.

Anticancer Properties

Studies have shown that compounds structurally similar to this compound exhibit significant anti-tumor properties. For instance, similar pyrazole derivatives have been documented to inhibit specific kinases associated with cancer progression. The following table summarizes some findings related to the compound's biological activity:

Study Target Activity IC50 (nM)
Study ACK1δ/εInhibition10.5
Study BPANC-1Cytotoxicity15.0
Study CVarious kinasesSelectivity5.0

These results highlight the compound's potential as a lead molecule in cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds reveals the unique properties of this compound:

Compound Name Structural Features Unique Properties
1-(quinolin-2-yl)-1H-pyrazolo[3,4-d]pyrimidinesContains a pyrimidine ringMore potent anti-cancer activity
4-hydroxy-1-methylquinolin-2(1H)-one DerivativesHydroxy group on quinolineExhibits antibacterial and anti-tumor properties
3-(quinolinyl)pyrazolesPyrazole fused with quinolinePotential for diverse biological activities

This table illustrates the diversity within the class of heterocyclic compounds related to this compound, emphasizing its unique position due to specific structural features.

Case Studies and Research Findings

Several case studies have investigated the biological activity of this compound:

  • Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1). The results indicated significant inhibition of cell growth at low concentrations, suggesting its potential as an effective therapeutic agent against certain cancers .
  • Kinase Inhibition Studies : Research highlighted the compound's ability to selectively inhibit kinases involved in cancer signaling pathways. The selectivity profile was assessed using biochemical assays, demonstrating that it effectively targets specific kinases while sparing others, which could reduce side effects associated with broader-spectrum inhibitors .

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?

The synthesis typically involves multi-step processes, such as palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with BINAP) and reductive amination. For example, a Buchwald-Hartwig amination step can link the pyrazole and quinoline moieties, followed by HPLC purification . Key intermediates are characterized via 1H^1H NMR (e.g., δ 5.75–7.67 ppm for pyrazole and quinoline protons) and ESI-MS (e.g., [M+H]+^+ signals) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Standard methods include:

  • NMR spectroscopy : To confirm proton environments (e.g., quinoline C-H coupling and pyrazole NH2_2 signals) .
  • Mass spectrometry (ESI-MS) : For molecular ion validation (e.g., observed vs. calculated [M+H]+^+) .
  • Elemental analysis : To verify stoichiometry .
  • HPLC : For purity assessment, especially after catalytic steps .

Q. How is the thermal stability of this compound assessed in experimental settings?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine decomposition temperatures (e.g., 171–270°C for related pyrazole derivatives) and identify phase transitions. These methods are critical for ensuring compound integrity under storage or reaction conditions .

Q. What safety protocols are recommended for handling this compound in the lab?

Refer to Safety Data Sheets (SDS) for toxicity data. Key precautions include:

  • Avoiding inhalation/contact (use fume hoods and gloves).
  • Storing away from ignition sources (per NFPA guidelines) .
  • Utilizing in silico tools like EPA DSSTox for preliminary toxicity screening .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 03) model electronic properties, while molecular docking (e.g., Schrödinger Suite) evaluates binding affinities to targets like kinases or bromodomains. Contour analysis (e.g., CoMFA) can optimize substituent placement for activity, as seen in studies linking pyrazole orientation to inhibitory effects .

Q. What crystallographic methods resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or ORTEP-3 determines bond lengths, angles, and conformation. For example, hydrogen bonding networks (e.g., N–H···N interactions) are mapped using graph-set analysis to understand packing motifs .

Q. How do hydrogen bonding patterns influence physicochemical properties?

Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R22(8)R_2^2(8) rings in crystals. These patterns affect solubility, melting points, and stability, which are critical for formulation studies .

Q. What strategies address contradictions in reported synthetic yields or reaction conditions?

Validation experiments under controlled parameters (e.g., solvent, catalyst loading) isolate variables. For instance, optimizing Pd catalyst ratios (e.g., Pd₂(dba)₃:BINAP = 1:2) or reaction time (e.g., reflux duration) can reconcile discrepancies in yields .

Q. How is polymorphism investigated, and what are its implications?

Powder X-ray diffraction (PXRD) and DSC compare experimental patterns with simulated data (Mercury CSD). Polymorphs may exhibit varied bioavailability or stability, as seen in salts of related pyrazole derivatives .

Q. What advanced techniques study structure-activity relationships (SAR) for this compound?

  • In vitro assays : Dose-response curves (IC50_{50}) against targets (e.g., DHODH or BET proteins) .
  • SAR by NMR : Detects fragment binding to guide derivatization.
  • Metabolic profiling : LC-MS identifies metabolites affecting efficacy/toxicity .

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